molecular formula C14H20N2O2 B592502 N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester CAS No. 199336-05-5

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester

Cat. No.: B592502
CAS No.: 199336-05-5
M. Wt: 248.326
InChI Key: FAIYTHASVJZIGQ-STQMWFEESA-N
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Description

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a cyclohexyl ring with an amino group and a carbamic acid ester moiety, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: The starting material, (1S,2S)-2-aminocyclohexanol, is reacted with a suitable protecting group to form a protected intermediate.

    Carbamate Formation: The protected intermediate is then reacted with phenylmethyl chloroformate under basic conditions to form the carbamate ester.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester moiety can be reduced to form the corresponding alcohol.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted carbamate esters.

Scientific Research Applications

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of carbamate esters with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate ester moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Methyl Ester
  • N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Ethyl Ester
  • N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Propyl Ester

Uniqueness

N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester is unique due to the presence of the phenylmethyl group, which can enhance its lipophilicity and potentially improve its ability to cross biological membranes. This structural feature may also influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

benzyl N-[(1S,2S)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,15H2,(H,16,17)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIYTHASVJZIGQ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester
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N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester

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